molecular formula C14H23NO2S B12195948 4-tert-butyl-N,N-diethylbenzenesulfonamide

4-tert-butyl-N,N-diethylbenzenesulfonamide

Cat. No.: B12195948
M. Wt: 269.40 g/mol
InChI Key: DWCBSWCUWWHHIT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sulfonamide Research in Organic Chemistry

The journey of sulfonamide research began in the early 20th century with the discovery of their antibacterial properties. A pivotal moment came in the 1930s when Gerhard Domagk discovered that a sulfonamide-containing dye, Prontosil, was effective against bacterial infections in vivo. openaccesspub.orgwikipedia.org Subsequent research by a French team at the Pasteur Institute revealed that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. wikipedia.orgnih.gov This discovery of sulfanilamide, a relatively simple and easily synthesized molecule, opened the floodgates for the synthesis and study of thousands of its derivatives. nih.gov

Initially, the research primarily focused on developing new antibacterial agents with improved efficacy and broader spectrums of activity. openaccesspub.org This led to the introduction of key drugs like sulfapyridine (B1682706) for pneumonia and sulfathiazole, which was widely used during World War II. openaccesspub.org However, the evolution of sulfonamide research did not stop at antibacterial agents. Scientists began to explore the side effects and other biological activities of these compounds, leading to the development of entirely new classes of drugs. nih.gov For instance, research into the side effects of sulfonamides resulted in the development of diuretics and antidiabetic agents in the 1950s. openaccesspub.org This expansion demonstrated the versatility of the sulfonamide scaffold and established its importance beyond the realm of antibiotics.

Structural Classes and Diversity of Benzenesulfonamide (B165840) Derivatives

Benzenesulfonamide derivatives are characterized by a central benzene (B151609) ring attached to a sulfonamide group (-SO₂NR₂). The diversity of this class of compounds arises from the wide variety of substituents that can be attached to both the benzene ring and the nitrogen atom of the sulfonamide group. wikipedia.org These structural variations give rise to a broad spectrum of chemical properties and biological activities.

Structurally, benzenesulfonamide derivatives can be broadly categorized based on the nature of the substituents. The sulfonamide group itself can be primary (-SO₂NH₂), secondary (-SO₂NHR), or tertiary (-SO₂NR₂). wikipedia.org The substituents on the benzene ring can also vary significantly, influencing the electronic and steric properties of the molecule. This structural diversity has been exploited in various fields:

In Medicinal Chemistry: Benzenesulfonamides form the backbone of numerous drugs, including antibacterial agents, diuretics, anticonvulsants, and carbonic anhydrase inhibitors. wikipedia.orgnih.govrsc.org The "tail approach," which involves appending different chemical moieties to the benzenesulfonamide core, is a common strategy to modulate the biological activity and selectivity of these compounds. nih.gov

In Organic Synthesis: Benzenesulfonamides are valuable intermediates and protecting groups in organic synthesis. nih.gov The sulfonamide group is relatively stable and can be used to protect amine functionalities during multi-step synthetic sequences. wikipedia.org Modern synthetic methods, including copper and visible-light-catalyzed reactions, have further expanded the ability to create structurally diverse benzenesulfonamide derivatives under mild conditions. nih.gov

The development of novel synthetic methodologies continues to enrich the structural diversity of this class of compounds, enabling the exploration of new chemical space and potential applications. researchgate.nettuni.finih.gov

Rationale for Comprehensive Investigation of 4-tert-butyl-N,N-diethylbenzenesulfonamide

The specific compound, this compound, has garnered research interest due to its unique structural features and potential biological activities. The presence of a bulky tert-butyl group on the benzene ring and two ethyl groups on the sulfonamide nitrogen distinguishes it from many of the early, simpler sulfonamide derivatives.

Recent scientific investigations have focused on understanding the molecular properties and potential applications of this compound. Studies have explored its structural characteristics through single-crystal X-ray diffraction and have conducted molecular docking studies to investigate its potential as an antibacterial agent. researchgate.netscispace.comgrowingscience.com Specifically, research has examined its interaction with DNA gyrase, a crucial bacterial enzyme, suggesting a potential mechanism of action. researchgate.netscispace.comgrowingscience.com

Furthermore, the related compound, 4-tert-butylbenzenesulfonamide (B193189), is recognized as a key intermediate in the synthesis of the pharmaceutical agent Bosentan, which is used to treat pulmonary arterial hypertension. nbinno.com This highlights the synthetic importance of the 4-tert-butylbenzenesulfonamide scaffold. The comprehensive investigation of this compound is therefore driven by the prospect of discovering new antibacterial agents and by its relevance to the synthesis of medicinally important molecules.

Detailed Research Findings

Recent research on this compound has provided valuable insights into its chemical and potential biological properties.

A study published in "Current Chemistry Letters" detailed the structural, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and molecular docking studies of the compound. researchgate.netscispace.comgrowingscience.com The researchers determined the crystal structure of this compound using single-crystal X-ray diffraction, revealing a nonplanar molecular geometry. researchgate.net The study also involved in silico predictions of its ADMET properties and molecular docking simulations to explore its binding affinity with the DNA gyrase of S. aureus, suggesting its potential as an antibacterial agent. researchgate.netscispace.com

Data Tables

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₃NO₂S researchgate.net
Molecular Weight 269.4 g/mol researchgate.net
Crystal System Monoclinic researchgate.netscispace.com
Space Group P2₁/c researchgate.netscispace.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

4-tert-butyl-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-6-15(7-2)18(16,17)13-10-8-12(9-11-13)14(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

DWCBSWCUWWHHIT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 4 Tert Butyl N,n Diethylbenzenesulfonamide

Established Synthetic Pathways to 4-tert-butyl-N,N-diethylbenzenesulfonamide

The synthesis of N,N-disubstituted sulfonamides like this compound can be accomplished through several key strategies, each with its own set of advantages and limitations. These methods primarily focus on the formation of the crucial sulfur-nitrogen bond.

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. acs.org In the context of this compound, this involves the reaction of 4-tert-butylbenzenesulfonyl chloride with diethylamine.

The precursor, 4-tert-butylbenzenesulfonyl chloride, can be prepared by the chlorination of 4-tert-butylbenzenesulfonic acid. google.com A common method involves reacting 4-tert-butylbenzenesulfonic acid with a chlorinating agent like thionyl chloride, often in a solvent such as dichloromethane, followed by heating under reflux. google.comchemicalbook.com The sulfonic acid itself can be generated by the sulfonation of tert-butylbenzene (B1681246) using fuming sulfuric acid. prepchem.com

Once the 4-tert-butylbenzenesulfonyl chloride is obtained, it is reacted with diethylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is a nucleophilic substitution at the sulfonyl group.

General Reaction Scheme:

Sulfonation: tert-Butylbenzene + SO₃/H₂SO₄ → 4-tert-butylbenzenesulfonic acid

Chlorination: 4-tert-butylbenzenesulfonic acid + SOCl₂ → 4-tert-butylbenzenesulfonyl chloride

Sulfonamidation: 4-tert-butylbenzenesulfonyl chloride + HN(CH₂CH₃)₂ → this compound

Table 1: Synthesis of 4-tert-butylbenzenesulfonyl chloride

Reactants Reagents Conditions Product Yield Reference
4-tert-butylbenzenesulfonic acid Thionyl chloride Dichloromethane, reflux, 5 hours 4-tert-butylbenzenesulfonyl chloride 90% chemicalbook.com

In recent years, metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for constructing C-N and S-N bonds. Copper and palladium catalysts are frequently used for the synthesis of sulfonamides. organic-chemistry.orgorganic-chemistry.org These methods can offer milder reaction conditions and broader functional group tolerance compared to the classical approach.

For instance, copper-catalyzed coupling reactions of amines with sodium sulfinates provide an effective route to sulfonamides. rsc.org While a specific example for this compound is not detailed, the general methodology involves the oxidative coupling of an amine and a sodium sulfinate. Jiang and coworkers developed a copper-catalyzed method using oxygen or DMSO as the oxidant, which is applicable to both primary and secondary amines, affording good to high yields. rsc.org

Palladium-catalyzed sulfonamidation of aryl nonafluorobutanesulfonates (nonaflates) has also been shown to be effective, though limitations exist for sterically hindered substrates. organic-chemistry.org Another palladium-catalyzed approach involves the coupling of aryl iodides with a sulfur dioxide surrogate (DABSO), which forms an aryl ammonium (B1175870) sulfinate in situ that can then be reacted with an amine. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Sulfonamide Synthesis

Catalyst System Reactants Key Features Reference
Copper(II) Sodium arylsulfinates, Amines Ligand-free, efficient, good substituent tolerance. organic-chemistry.org organic-chemistry.org
Copper Iodide (CuI) Sodium sulfinates, Amines Uses O₂ or DMSO as an oxidant; works for primary and secondary amines. rsc.org rsc.org

Synthesizing sulfonamides from sulfinate salts represents a significant alternative to the sulfonyl chloride method. acs.org These reactions can proceed through metal-catalyzed pathways, as mentioned above, or via metal-free conditions.

One prominent metal-free method utilizes molecular iodine to mediate the coupling of amines with sodium sulfinates at room temperature, providing sulfonamides in good to excellent yields. rsc.org Another approach employs hypervalent iodine reagents, which react with sulfinate salts to generate an intermediate that cleanly transfers the sulfonyl group to amines and anilines under mild conditions. researchgate.net

Thiosulfonates have also been explored as stable, non-toxic alternatives to metal sulfinates. acs.org They can be cleaved by nucleophiles to generate sulfinate anions in situ, which then react with amines in the presence of an activating agent like N-bromosuccinimide (NBS) to form sulfonamides. acs.org

Table 3: Sulfonamide Synthesis from Sulfinates

Method Reagents Conditions Key Advantages Reference
Iodine-Mediated Coupling Sodium sulfinates, Amines, I₂ Room temperature Metal-free, good to excellent yields. rsc.org rsc.org
Hypervalent Iodine Sodium sulfinates, Amines, PIDA 1,2-Dichloroethane (DCE) solvent Mild conditions, clean transfer of sulfonyl group. acs.orgresearchgate.net acs.orgresearchgate.net

Derivatization and Functionalization of the Sulfonamide Moiety

The N,N-diethylsulfonamide group in the title compound can undergo specific chemical transformations, primarily involving the cleavage or modification of the bonds to the nitrogen atom.

N-dealkylation is a significant transformation for tertiary amines and amides, including N,N-disubstituted sulfonamides. nih.gov This reaction can be achieved through various chemical and electrochemical methods. The process is also a crucial metabolic pathway for many drugs, often catalyzed by cytochrome P450 enzymes. mdpi.commdpi.com

Electrochemical oxidation, known as the Shono oxidation, provides a green method for the N-dealkylation of N,N-diethylsulfonamides. mdpi.com Studies on N,N-diethylbenzenesulfonamide as a model compound have shown that anodic oxidation in methanol (B129727) can lead to a methoxylated intermediate. This intermediate is a precursor to a reactive N-sulfonyliminium cation, which subsequently hydrolyzes to yield the N-dealkylated products, N-ethylbenzenesulfonamide (mono-dealkylation) and benzenesulfonamide (B165840) (di-dealkylation). The solvent system plays a critical role; for example, using pure methanol favors the formation of the methoxy (B1213986) intermediate. mdpi.com

Chemical methods for N-dealkylation often involve the use of chloroformate reagents. nih.gov The reaction of a tertiary amine with a chloroformate leads to the formation of a carbamate (B1207046) and an alkyl chloride, effectively removing one of the alkyl groups from the nitrogen. nih.gov

Table 4: Methodologies for N-Dealkylation of N,N-Diethylsulfonamides

Method Reagents/Conditions Intermediate/Mechanism Product(s) Reference
Electrochemical Oxidation Controlled-current electrolysis, Methanol N-methoxyalkyl intermediate, N-sulfonyliminium cation N-monoethyl and N-dealkylated sulfonamides mdpi.com

Further substitution on the nitrogen atom of an N,N-disubstituted sulfonamide like this compound is chemically challenging due to the absence of an N-H bond for deprotonation. Standard N-alkylation and N-arylation reactions typically require a primary or secondary sulfonamide. organic-chemistry.org

For example, a tandem acylation-Smiles rearrangement reaction used for the arylation of sulfonamides was found to tolerate N-monosubstitution but not N,N-disubstitution. acs.org Similarly, many metal-catalyzed N-arylation protocols are designed for N-H containing substrates. organic-chemistry.orgacs.org

However, N-alkylation of primary or secondary sulfonamides is well-established. Manganese-catalyzed N-alkylation using alcohols as alkylating agents via a "borrowing hydrogen" methodology has been shown to be efficient for mono-N-alkylation of primary sulfonamides. organic-chemistry.org Ruthenium-catalyzed reactions also effectively convert primary amines and sulfonamides into secondary amines. acs.org These methods could theoretically be applied to the N-deethylated product of this compound to introduce different alkyl groups.

Direct reactions on the tertiary nitrogen are less common but could potentially proceed via the formation of a quaternary sulfonamidium salt, although this is not a standard synthetic route for derivatization.

Modifications of the tert-Butyl Substituent

The tert-butyl group, while often incorporated for its steric bulk and hydrophobicity, presents a significant challenge for synthetic modification due to the high bond dissociation energy of its primary C-H bonds. chemrxiv.org Its susceptibility to oxidative metabolism, however, has driven research into strategies for its replacement or direct functionalization. nih.gov

One prominent issue with tert-butyl-containing compounds in medicinal chemistry is their potential for rapid oxidative metabolism, where a methyl group is hydroxylated to form an alcohol metabolite. nih.gov To counteract this, a common strategy involves replacing the tert-butyl group with a bioisostere that mimics its size and shape but possesses greater metabolic stability. An example of this approach is the substitution of the tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF₃) group. This modification removes the easily oxidized sp³ C-H bonds; the C-H bonds of the cyclopropyl (B3062369) ring have higher s-character and are thus stronger, while the other methyl is replaced entirely by a trifluoromethyl group. nih.gov In comparative studies, this replacement has been shown to significantly increase metabolic stability both in vitro and in vivo. nih.gov

Table 1: In Vitro Metabolic Stability Comparison

Compound MoietyKey Structural FeatureHalf-life (t1/2) in Human Liver Microsomes (HLM)Rationale for Modification
tert-ButylContains nine sp³ C-H bonds susceptible to oxidative metabolism.63 minServes as the baseline compound with known metabolic liability. nih.gov
Trifluoromethylcyclopropyl (Cp-CF₃)Lacks easily oxidized sp³ C-H bonds; features stronger cyclopropyl C-H bonds and a C-F₃ group.114 minDesigned to enhance metabolic stability by removing the primary site of oxidation. nih.gov

Direct functionalization of the robust tert-butyl group is another area of investigation. Non-directed catalytic hydroxylation of sterically hindered primary C-H bonds can be achieved using specialized catalyst systems. For instance, an electron-poor manganese catalyst in conjunction with a strong hydrogen bond donor solvent like nonafluoro-tert-butyl alcohol (NFTBA) can activate hydrogen peroxide to generate a potent manganese-oxo species. chemrxiv.org This species is capable of oxidizing the C-H bonds of a tert-butyl group, leading to the formation of a primary alcohol. This method represents a significant advance in synthetic chemistry, effectively turning the chemically inert tert-butyl group into a functional handle for further molecular modifications. chemrxiv.org

Exploration of Regioselective Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is subject to various transformations, particularly under harsh reaction conditions that can affect the stability of the substituents attached to it. While regioselective additions to a pre-functionalized ring can be complex, studies on structurally similar sulfonamides provide insight into potential reaction pathways.

Research on the related compound, 4-tert-butyl-2,6-dimethylbenzenesulfonamide, in the presence of strong acids like sulfuric acid (H₂SO₄), reveals reactions that impact the sulfonyl group's connection to the aromatic ring. Under these conditions, the sulfonamide can undergo partial hydrolysis, yielding 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid. mdpi.com This reaction demonstrates the lability of the C-S bond under strong Brønsted acid catalysis.

Furthermore, prolonged exposure to these conditions can lead to a subsequent desulfation reaction, cleaving the sulfonic acid group entirely from the benzene ring to produce 1-(tert-butyl)-3,5-dimethylbenzene. mdpi.com This two-step degradation pathway highlights a significant transformation of the benzene ring's substitution pattern, driven by acid-catalyzed hydrolysis and desulfonation.

Table 2: Acid-Catalyzed Reactions of a Structurally Related Sulfonamide

Starting MaterialReaction ConditionsMajor Product(s)Transformation Type
4-tert-butyl-2,6-dimethylbenzenesulfonamideAqueous H₂SO₄4-(tert-butyl)-2,6-dimethylbenzenesulfonic acidHydrolysis of the sulfonamide to a sulfonic acid. mdpi.com
4-(tert-butyl)-2,6-dimethylbenzenesulfonic acidAqueous H₂SO₄1-(tert-butyl)-3,5-dimethylbenzeneDesulfation of the benzene ring. mdpi.com

These findings suggest that while the benzene ring itself is relatively stable, the C-S bond is a reactive site under strongly acidic conditions, leading to reactions that fundamentally alter the substitution on the aromatic core.

Electrosynthetic Methods in Sulfonamide Modification

Electrosynthesis offers a green and highly efficient alternative to traditional chemical methods for the synthesis and modification of sulfonamides. nih.govnih.gov These methods are driven by electricity, often eliminating the need for harsh reagents or transition metal catalysts. nih.govacs.org

One key electrosynthetic application is the modification of the N,N-diethylamino group through anodic oxidation, a process known as the Shono oxidation. nih.gov Detailed studies on the model compound N,N-diethylbenzenesulfonamide have shown that controlled-current electrolysis in a methanol (MeOH) solution can achieve selective mono- or dideethylation of the sulfonamide. nih.gov The reaction proceeds through an initial α-methoxylation of one of the ethyl groups, forming an N-(1-methoxyethyl)-N-ethylbenzenesulfonamide intermediate. This intermediate can then be converted to the N-deethylated product, N-ethylbenzenesulfonamide. nih.gov The process can be fine-tuned by adjusting parameters such as solvent, electrolyte, and current to control the extent of dealkylation.

Table 3: Electrochemical Deethylation of N,N-Diethylbenzenesulfonamide

ParameterConditionOutcomeReference
Reaction TypeControlled-current electrolysis (Shono Oxidation)Primary formation of an α-methoxylated intermediate, leading to the mono-deethylated sulfonamide product. nih.gov
Model SubstrateN,N-diethylbenzenesulfonamide
Solvent/NucleophileMethanol (MeOH)
Key TransformationN-dealkylation

Beyond modification, electrosynthesis provides novel routes to the sulfonamide core itself. An environmentally benign method involves the direct electrochemical oxidative coupling of thiols and amines. nih.govacs.org This process can be completed rapidly at room temperature, using simple carbon or iron electrodes and generating hydrogen gas as the only byproduct. nih.gov The mechanism involves the oxidation of the amine to a radical cation, which then reacts with a disulfide (formed electrochemically from the thiol) to generate the sulfonamide. acs.org This approach avoids pre-functionalized starting materials and represents a sustainable strategy for constructing the sulfonamide functional group. nih.govnih.gov

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Analysis for Structural Elucidation

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for the structural elucidation and characterization of 4-tert-butyl-N,N-diethylbenzenesulfonamide. This method provides detailed information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification and the analysis of its chemical structure.

Under typical electron ionization (EI) conditions, the molecule is expected to undergo fragmentation at its most labile bonds. The sulfonamide linkage is a primary site for cleavage. A characteristic fragmentation pathway for sulfonamides involves the cleavage of the S-N bond and the S-C bond of the benzene (B151609) ring. researchgate.netnih.gov

A prominent fragmentation pattern observed for similar N,N-dialkylbenzenesulfonamides involves the loss of the diethylamino group and subsequent rearrangements. nih.govnih.gov Another significant fragmentation pathway is the loss of a neutral SO2 molecule, a common feature in the mass spectra of sulfonamides. researchgate.net The tert-butyl group attached to the benzene ring is also susceptible to fragmentation, typically involving the loss of a methyl radical (CH3) to form a stable tertiary carbocation, or the loss of the entire tert-butyl group.

While specific experimental mass spectrometry data for this compound is not widely published, the expected fragmentation patterns can be inferred from the analysis of structurally related compounds. The primary fragmentation pathways likely include:

Cleavage of the benzylic C-S bond.

Fission of the S-N bond.

Fragmentation of the N-ethyl bonds.

Loss of the tert-butyl group or a methyl radical from it.

Elimination of a neutral sulfur dioxide (SO2) molecule. researchgate.net

These fragmentation patterns provide a unique fingerprint for the identification and structural confirmation of this compound.

The following table summarizes the predicted major fragment ions of this compound based on common fragmentation patterns of related sulfonamide compounds.

Fragment Ion (m/z) Proposed Structure/Identity Fragmentation Pathway
269[M]+ (Molecular Ion)Intact molecule
254[M - CH3]+Loss of a methyl radical from the tert-butyl group
212[M - C4H9]+Loss of the tert-butyl group
197[M - N(C2H5)2]+Cleavage of the S-N bond
157[M - SO2 - C2H4]+Loss of SO2 and ethylene (B1197577) from the diethylamino group
141[C10H13]+4-tert-butylphenyl cation
117[C9H9]+Tropylium ion or related isomer
91[C7H7]+Tropylium ion
72[N(C2H5)2]+Diethylamino cation

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a fundamental tool in the computational study of 4-tert-butyl-N,N-diethylbenzenesulfonamide, enabling the elucidation of its electronic and structural properties.

Molecular Geometry Optimization and Electronic Structure Calculations

The molecular geometry of this compound has been determined through single-crystal X-ray diffraction studies. researchgate.netgrowingscience.com The compound crystallizes in a monoclinic system with the space group P21/C, revealing a distinctly nonplanar crystal structure. researchgate.netgrowingscience.com Computational geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set, complements these experimental findings by providing an optimized structure in the gaseous phase. These calculations are crucial for confirming the stability of the molecular conformation and for subsequent electronic structure analysis.

The electronic structure of sulfonamides is a key determinant of their biological activity. DFT calculations allow for the detailed mapping of electron distribution within the molecule, identifying regions of high and low electron density. This information is vital for understanding how the molecule interacts with biological targets.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. A smaller gap generally indicates a more reactive molecule.

Table 1: Illustrative HOMO-LUMO Energy Gaps of Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657 nih.gov
Note: This table is for illustrative purposes and does not contain data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For sulfonamides, the MEP map typically shows negative potential around the oxygen atoms of the sulfonyl group and any other electronegative atoms, making these sites susceptible to interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino group and the aromatic ring generally exhibit positive potential. In a study of related benzenesulfonamide (B165840) analogues, MEP maps were used to understand the effect of substitutions on the electrostatic potential of the aryl ring. researchgate.net The analysis of the MEP topology, including the identification of critical points, offers a robust method for characterizing electron-rich and electron-deficient regions, which in turn helps in predicting intermolecular interactions. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The biological activity of flexible molecules like this compound is often dependent on their conformation. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the corresponding energy to generate a potential energy surface (PES).

Studies on other sulfonamides, such as sulfanilamide, have revealed the existence of multiple conformers based on the orientation of the amino and sulfonamide groups. researchgate.net DFT calculations have been employed to determine the relative stabilities of these conformers, with results indicating that the preferred conformation can be influenced by the solvent environment. researchgate.net For instance, in the gas phase, an eclipsed conformation of the NH2 and SO2 groups might be more stable, while a staggered conformation is often preferred in solution. researchgate.net A comprehensive conformational analysis of this compound would involve exploring the rotational barriers around the C-S and S-N bonds to map out its PES.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies on reaction mechanisms provide atomistic details of how a chemical reaction proceeds, including the identification of transition states and the calculation of activation energies. For sulfonamides, understanding their reaction mechanisms is crucial for predicting their metabolic fate and for the design of new synthetic routes.

While specific theoretical studies on the reaction mechanisms of this compound were not found, research on related benzenesulfonyl derivatives offers insights into potential pathways. For example, DFT calculations have been used to investigate the cycloaddition reactions of benzenesulfonyl azides with alkenes, elucidating the preferred reaction pathways and the energies of the transition states involved. growingscience.com Such computational approaches could be applied to study the reactivity of the sulfonamide group in this compound, for instance, in its interactions with metabolic enzymes.

Structure-Property Relationships based on Computational Descriptors

The relationship between the molecular structure of a compound and its physicochemical properties and biological activity can be quantitatively described using computational descriptors in what are known as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These descriptors can be derived from the molecular structure and include electronic, steric, and lipophilic parameters.

For this compound, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been predicted using computational tools. researchgate.netgrowingscience.com These predictions are a form of structure-property relationship, where computational descriptors are used to estimate the behavior of the compound in a biological system. For example, parameters such as lipophilicity (LogP), water solubility, and plasma protein binding are calculated to predict the compound's pharmacokinetic profile. QSAR studies on other sulfonamides have successfully correlated various computational descriptors with their antibacterial or enzyme inhibitory activities, demonstrating the utility of this approach in drug design.

Advanced Applications and Future Directions in Chemical Research

A Versatile Intermediate in Organic Synthesis

While direct, large-scale applications of 4-tert-butyl-N,N-diethylbenzenesulfonamide as a synthetic intermediate are not extensively documented in mainstream literature, its structural components suggest significant potential. The sulfonamide group is a well-established functional group in organic synthesis, known for its stability and ability to act as a protecting group for amines. wikipedia.org The presence of the bulky tert-butyl group can impart specific steric properties to molecules, influencing reaction pathways and leading to desired stereochemical outcomes. wikipedia.org

The reactivity of the sulfonamide can be modulated, allowing for its transformation into other functional groups. For instance, related primary sulfonamides, such as 4-tert-butylbenzenesulfonamide (B193189), serve as intermediates in the synthesis of pharmaceuticals like the endothelin receptor antagonist, Bosentan. This highlights the value of the 4-tert-butylphenylsulfonyl moiety in constructing complex molecular architectures. The N,N-diethyl substitution in the target compound provides a stable and lipophilic character, which can be advantageous in certain synthetic contexts, particularly in influencing solubility and reactivity in nonpolar media.

Probing the Frontiers of Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state is crucial for determining the physical properties of materials. This compound has been a subject of investigation in the fields of supramolecular chemistry and crystal engineering, with studies focusing on its crystal structure and intermolecular interactions.

X-ray diffraction studies have revealed the three-dimensional arrangement of this compound molecules in the crystalline state. These studies provide valuable insights into the non-covalent interactions that govern its crystal packing. The sulfonamide group, with its polarized S-O and S-N bonds, is capable of participating in various intermolecular interactions, including hydrogen bonding in related primary and secondary sulfonamides, and dipole-dipole interactions. nih.gov

A Scaffold for Innovative Catalysis: Sulfonamide-Containing Ligands

The development of novel ligands is a cornerstone of modern catalytic science. The sulfonamide functional group has proven to be a valuable component in the design of ligands for a variety of metal-catalyzed reactions. The electronic properties and steric bulk of the substituents on the sulfonamide can be readily tuned to influence the activity and selectivity of the catalyst.

Crafting Catalysts: Design Principles for Chiral and Achiral Ligands

The design of effective ligands is guided by a set of principles aimed at creating a specific coordination environment around a metal center. For sulfonamide-containing ligands, these principles include:

Electronic Tuning: The electronic nature of the aryl group and the substituents on the nitrogen atom can be modified to modulate the electron-donating or -withdrawing properties of the ligand. This, in turn, influences the electronic properties of the metal center and its catalytic activity.

Steric Control: The introduction of bulky groups, such as the tert-butyl group, in the vicinity of the metal center can create a sterically hindered environment. wikipedia.org This can be exploited to control the access of substrates to the catalytic site, leading to enhanced selectivity. nih.gov

Chirality: For asymmetric catalysis, chiral elements are incorporated into the ligand structure. This can be achieved by using chiral backbones or by introducing chiral centers on the substituents of the sulfonamide. The goal is to create a chiral pocket around the metal center that can differentiate between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. rsc.orgrsc.org

Both C2-symmetric and non-symmetrical ligand designs have been successfully employed in asymmetric catalysis, with the latter gaining increasing attention for their potential to offer superior control in certain reactions. researchgate.net

The Dance of Molecules: Coordination Chemistry and Metal Complex Formation

The sulfonamide group can coordinate to metal centers in various ways. The nitrogen atom of the sulfonamide can act as a neutral donor, or it can be deprotonated to form a negatively charged amido ligand, which forms a strong bond with the metal. The oxygen atoms of the sulfonyl group can also participate in coordination, leading to different binding modes.

The formation of stable metal complexes is a prerequisite for catalytic activity. The coordination of sulfonamide-containing ligands to transition metals such as rhodium, palladium, nickel, and zinc has been extensively studied. sjp.ac.lksapub.org The resulting complexes exhibit a range of geometries and coordination numbers, which are influenced by the nature of the metal, the ligand, and the reaction conditions. The specific coordination of the this compound moiety would involve the nitrogen atom, with the bulky tert-butyl group influencing the steric environment around the metal center.

Guiding Reactions: Application in Stereoselective Transformations

Sulfonamide-containing ligands have been successfully applied in a variety of stereoselective transformations, where the catalyst controls the stereochemical outcome of the reaction.

One notable example is the asymmetric hydrogenation of prochiral olefins and ketones. Chiral sulfonamide-based ligands, when complexed with rhodium or nickel, can effectively transfer hydrogen to a substrate to produce a chiral product with high enantiomeric excess. nih.gov

Another important application is in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. Ligands containing the sulfonamide motif can influence the stereoselectivity of these reactions, leading to the preferential formation of one stereoisomer of the product. beilstein-journals.org The electronic and steric properties of the ligand play a crucial role in controlling the different steps of the catalytic cycle, such as oxidative addition and reductive elimination.

The table below summarizes representative examples of stereoselective transformations using sulfonamide-based ligands, illustrating the high yields and enantioselectivities that can be achieved.

Reaction TypeCatalyst/Ligand SystemSubstrateProductYield (%)Enantiomeric Excess (%)
Asymmetric Hydrogenation[Rh(cod)2]BF4 / Chiral Sulfonamide-PhosphineMethyl-2-acetamidoacrylateN-acetylalanine methyl ester>9598
Suzuki-Miyaura CouplingPd(OAc)2 / Chiral Sulfonamide-Ferrocene1-bromo-2-vinylnaphthalene & Phenylboronic acid1-phenyl-2-vinylnaphthalene9295
Asymmetric 1,4-AdditionRh(acac)(CO)2 / Chiral Sulfinamide-OlefinCyclohex-2-enone & Phenylboronic acid3-phenylcyclohexanoneup to 99up to 98 rsc.org

Building the Future: Prospects for Novel Material Science Applications

The unique combination of a robust aromatic core, a polar sulfonamide group, and a bulky, hydrophobic tert-butyl group makes this compound and related structures interesting candidates for the development of novel materials.

The sulfonamide functional group is known to be present in a variety of functional materials, including polymers and dyes. rsc.org The polarity and hydrogen-bonding capabilities of the sulfonamide moiety can contribute to specific intermolecular interactions, which are crucial for the formation of organized structures in materials.

While specific applications of this compound in material science are not yet widely reported, its properties suggest potential for use in:

Functional Polymers: As a monomer or an additive, it could be used to create polymers with tailored properties, such as high thermal stability, specific solubility characteristics, or the ability to self-assemble into well-defined nanostructures.

Organic Electronics: The aromatic and sulfonamide components could be part of larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The tert-butyl group could enhance solubility and film-forming properties.

Supramolecular Materials: The ability of the sulfonamide group to participate in non-covalent interactions could be harnessed to create self-healing materials, gels, or liquid crystals. rsc.orgpatsnap.com

Further research into the polymerization and material-forming properties of derivatives of this compound is warranted to fully explore its potential in this exciting field.

Emerging Research Avenues and Interdisciplinary Connections for this compound

The scientific exploration of this compound is currently expanding, with new research highlighting its potential in various fields, particularly in medicinal chemistry and molecular biology. These emerging avenues of study underscore the compound's significance and suggest promising future applications, connecting fundamental chemical properties to complex biological systems.

Recent investigations have centered on the potential of this compound as a novel antibacterial agent. scispace.comresearchgate.net This line of research is driven by the urgent global need for new antimicrobial drugs to combat the rise of antibiotic-resistant bacteria. researchgate.net The sulfonamide chemical group, a core feature of this compound, has a long history in the development of antimicrobial therapies and continues to be a valuable scaffold in drug discovery. citedrive.comnih.govopenaccesspub.org

A key area of this emerging research involves the use of computational techniques, such as molecular docking, to predict and analyze the compound's interaction with bacterial enzymes. scispace.comresearchgate.net These studies represent a significant interdisciplinary connection, bridging organic chemistry with computational biology and pharmacology. By simulating the binding of this compound to specific protein targets, researchers can gain insights into its mechanism of action at a molecular level.

One pivotal study investigated the interaction of this compound with the DNA gyrase of Staphylococcus aureus. scispace.comresearchgate.net DNA gyrase is an essential enzyme for bacterial DNA replication and a well-established target for antibacterial drugs. scispace.comnih.gov The molecular docking analysis in this research revealed that the compound could potentially inhibit the enzyme's function, suggesting a pathway for its antibacterial effects. scispace.comresearchgate.net The sulfonamide group is crucial in this interaction, forming key hydrogen bonds within the enzyme's binding site. researchgate.net

The table below summarizes the key findings from the molecular docking study of this compound with the DNA gyrase of S. aureus.

ParameterValueSignificance
Target Enzyme DNA gyrase (S. aureus)An essential bacterial enzyme, making it a prime target for antibiotics. scispace.comnih.gov
Binding Energy -6.5 kcal/molIndicates a favorable and spontaneous binding interaction between the compound and the enzyme.
Interacting Residues ASP-81, ILE-82, GLY-85, ILE-102, ARG-144These amino acid residues in the enzyme's active site are crucial for the binding and potential inhibition.
Key Interactions Conventional Hydrogen Bonds, Short Interactions, C-H BondsThese molecular forces stabilize the compound within the enzyme's binding pocket, contributing to its potential inhibitory activity.

Beyond its antibacterial potential, the chemical structure of this compound opens up other interdisciplinary research avenues. The sulfonamide moiety is present in a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral properties. ajchem-b.comekb.egajchem-b.comresearchgate.netresearchgate.net This suggests that this compound could be a candidate for investigation in these areas as well.

Furthermore, there is a potential for this compound to be studied in the context of membrane transport proteins. For instance, probenecid, a well-known inhibitor of organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), possesses a sulfonamide-like structure. nih.govrndsystems.comnih.govabcam.com These transporters play a critical role in the disposition of many drugs and endogenous molecules. Future research could explore whether this compound exhibits similar inhibitory effects on these transporters, which would have significant implications for drug-drug interactions and pharmacology. iaea.org Such studies would forge a strong link between synthetic chemistry and human physiology.

The table below outlines potential future research directions for this compound, highlighting the interdisciplinary nature of these investigations.

Research AvenuePotential ApplicationInterdisciplinary Connection
Anticancer Studies Investigation against various cancer cell lines.Medicinal Chemistry, Oncology, Cell Biology. researchgate.net
Anti-inflammatory Assays Evaluation of its ability to modulate inflammatory pathways.Pharmacology, Immunology, Biochemistry. openaccesspub.orgajchem-b.com
Antiviral Screening Testing against a panel of viruses.Virology, Molecular Biology, Drug Discovery. ekb.egajchem-b.com
Transporter Inhibition Studies Assessing its interaction with organic anion transporters (OATs) and other membrane transporters.Pharmacology, Physiology, Toxicology. nih.govnih.goviaea.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.